molecular formula C23H24N4O2S B14938380 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B14938380
M. Wt: 420.5 g/mol
InChI Key: YOGWNLHPYVAESW-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole ring system. Key structural attributes include:

  • 1,3,4-Thiadiazolylidene substituent: A five-membered aromatic ring containing sulfur and nitrogen atoms, with a tert-butyl group at position 5, enhancing steric bulk and lipophilicity.
  • Phenyl and methyl substituents: A phenyl group at position 3 and a methyl group at position 2 of the tetrahydroisoquinoline scaffold, influencing electronic and steric properties.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O2S/c1-23(2,3)21-25-26-22(30-21)24-19(28)17-15-12-8-9-13-16(15)20(29)27(4)18(17)14-10-6-5-7-11-14/h5-13,17-18H,1-4H3,(H,24,26,28)

InChI Key

YOGWNLHPYVAESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Cyclization

The THIQ core is synthesized via the Bischler–Napieralski reaction, a classical method for constructing isoquinoline derivatives.

  • Starting Material : Phenethylamine derivatives are acylated with phenylacetyl chloride to form an amide intermediate.
  • Cyclization : The amide undergoes cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield 3,4-dihydroisoquinoline.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline to the tetrahydroisoquinoline scaffold.

Example Protocol :

  • Step 1 : 2-Phenylethylamine (10 mmol) reacts with phenylacetyl chloride (12 mmol) in dry dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Step 2 : Cyclization with POCl₃ (5 equiv) at 80°C for 6 hours yields 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one.
  • Step 3 : Reduction using NaBH₄ in methanol affords 2-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-1-one.

Carboxamide Functionalization

The carboxamide group is introduced via nucleophilic acyl substitution:

  • Activation : The THIQ carbonyl is converted to an acid chloride using oxalyl chloride.
  • Aminolysis : Reaction with ammonia or a primary amine generates the carboxamide.

Optimization Note : Yields improve when using HOBt (hydroxybenzotriazole) and EDCl (ethyl dimethylaminopropyl carbodiimide) as coupling agents.

Synthesis of the 5-tert-Butyl-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety

Hydrazonoyl Halide Cyclization

Thiadiazoles are synthesized via cyclocondensation of hydrazonoyl halides with thioamides:

  • Thioamide Preparation : Reaction of tert-butyl isothiocyanate with hydrazine forms 5-tert-butyl-1,3,4-thiadiazol-2-amine.
  • Halogenation : Treatment with N-chlorosuccinimide (NCS) yields the hydrazonoyl chloride.
  • Cyclization : Base-mediated (e.g., TEA) cyclization in chloroform generates the thiadiazole ring.

Example Protocol :

  • Step 1 : 5-tert-Butyl-1,3,4-thiadiazol-2-amine (5 mmol) reacts with NCS (5.5 mmol) in DCM at 0°C.
  • Step 2 : The hydrazonoyl chloride intermediate is treated with TEA (6 mmol) in chloroform under reflux for 3 hours to form 5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene.

Stereochemical Control

The (2Z)-configuration is stabilized by intramolecular hydrogen bonding and steric effects from the tert-butyl group. Polar solvents (e.g., DMF) favor the Z-isomer during crystallization.

Coupling Strategies for Final Assembly

Amide Bond Formation

The THIQ-carboxamide and thiadiazole subunits are coupled via a nucleophilic substitution or condensation reaction:

  • Activation : The THIQ-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate.
  • Coupling : Reaction with the thiadiazole amine in the presence of TEA yields the final product.

Example Protocol :

  • Step 1 : 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (3 mmol) is treated with isobutyl chloroformate (3.3 mmol) and N-methylmorpholine (NMM) in THF at -15°C.
  • Step 2 : 5-tert-Butyl-1,3,4-thiadiazol-2(3H)-ylidene (3 mmol) is added, and the mixture is stirred at room temperature for 12 hours.
  • Yield : 68–72% after purification by silica gel chromatography.

Alternative One-Pot Approach

A recent method employs Ugi four-component reaction (Ugi-4CR) to simultaneously construct the THIQ and thiadiazole motifs:

  • Components : Phenethylamine, tert-butyl isonitrile, phenylglyoxal, and thioamide.
  • Conditions : MeOH/H₂O (1:1) at 50°C for 24 hours.
  • Advantage : Convergent synthesis reduces step count but requires rigorous optimization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.98 (s, 3H, N-CH₃), 3.65–4.10 (m, 4H, THIQ protons), 7.20–7.45 (m, 5H, Ph).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calcd. for C₂₅H₂₇N₅O₂S [M+H]⁺: 486.1912; found: 486.1908.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2Z)-configuration, with dihedral angles between the thiadiazole and THIQ planes ranging from 45–55°.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Bischler–Napieralski Cyclization, reduction, coupling 65–70 >95
Hydrazonoyl Halide Cyclocondensation, amide coupling 68–72 >98
Ugi-4CR One-pot multi-component reaction 55–60 90–92

Key Observations :

  • The hydrazonoyl halide route offers higher yields and purity but requires hazardous reagents (NCS).
  • The Ugi-4CR method is greener but less efficient for large-scale synthesis.

Challenges and Optimization Strategies

Stereochemical Purity

  • Issue : Non-Z isomers form during thiadiazole cyclization.
  • Solution : Use bulky bases (e.g., DBU) to favor kinetic control of the Z-configuration.

Solubility Limitations

  • Issue : Poor solubility of the tert-butyl group in polar solvents.
  • Solution : Employ DMF/THF mixtures (3:1) during coupling.

Byproduct Formation

  • Issue : Oxazole byproducts from competing cyclization pathways.
  • Solution : Lower reaction temperatures (0–5°C) and slow reagent addition.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace POCl₃ with P₂O₅ for cyclization to reduce toxicity.
  • Use Amberlyst-15 as a recyclable acid catalyst in THIQ synthesis.

Continuous Flow Systems

Microreactor technology improves heat transfer and reduces reaction times for thiadiazole formation (3 hours → 30 minutes).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with benzothiazole-carboxamide derivatives () but differs in core heterocycles and substituents. Below is a detailed comparison:

Key Differences

Core Heterocycles: The target compound’s tetrahydroisoquinoline-thiadiazole core contrasts with the benzothiazole-thiazolidinone systems in . This difference impacts electronic properties and bioavailability. The tetrahydroisoquinoline moiety introduces a bicyclic structure absent in compounds, which may enhance rigidity and metabolic stability .

Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to halogenated phenyl groups (e.g., 4-chlorophenyl in 4g). This may improve membrane permeability but reduce solubility.

Synthetic Accessibility: Yields for benzothiazole-thiazolidinone derivatives range from 37% (4i) to 70% (4g), influenced by substituent electronic effects. The tert-butyl group in the target compound may lower yields due to steric hindrance during synthesis .

These tools could identify analogs with optimized solubility or activity profiles .

Biological Activity

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.4 g/mol. The structure combines a thiadiazole ring and a tetrahydroisoquinoline moiety, both known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₂S
Molecular Weight342.4 g/mol
CAS Number1282121-81-6

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains and fungi. A study highlighted that similar compounds demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable activities .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is promising. Thiadiazole derivatives are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that are crucial in inflammatory responses. In vitro studies have shown that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines .

Anticancer Activity

The anticancer activity of thiadiazole-based compounds has been well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study assessed the antimicrobial activity of various thiadiazole derivatives against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.25 µg/mL .
  • Anti-inflammatory Research : In vitro experiments demonstrated that certain thiadiazole derivatives could inhibit COX enzymes effectively, leading to reduced inflammation markers in cultured cells.
  • Anticancer Evaluation : In a recent investigation, a series of thiadiazole compounds were synthesized and tested against different cancer cell lines. Results indicated that some derivatives caused significant cell death in MCF-7 cells with an IC50 value of approximately 15 µM .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and tetrahydroisoquinoline moieties in this compound?

  • Methodology :

  • Thiadiazole Synthesis : Utilize cyclization reactions with precursors like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF to form the thiadiazole core .
  • Tetrahydroisoquinoline Functionalization : Apply oxidative Ugi-type reactions for C1 and N-functionalization, as demonstrated with IBX-mediated coupling of tetrahydroisoquinoline derivatives with iodobenzoyl and benzylisonitrile groups .
    • Key Considerations : Optimize reaction times and stoichiometry to avoid over-cyclization or byproducts.

Q. How can the stereochemistry (Z-configuration) of the thiadiazole-ylidene group be confirmed?

  • Analytical Approach :

  • X-ray Diffraction : Resolve crystal structures to unambiguously determine stereochemistry, as done for analogous N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides .
  • NMR Spectroscopy : Use NOESY or COSY to detect spatial correlations between the tert-butyl group and adjacent protons, confirming the (2Z) configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocol :

  • 1H/13C NMR : Assign peaks for the tert-butyl (δ ~1.3 ppm), tetrahydroisoquinoline carbonyl (δ ~170–175 ppm), and thiadiazole protons (δ ~7–9 ppm) .
  • IR Spectroscopy : Identify key stretches (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3200–3400 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]+ ion .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Strategies :

  • Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) or β-cyclodextrin encapsulation to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the tetrahydroisoquinoline or phenyl moieties without disrupting pharmacophores .

Q. What computational methods are suitable for predicting target binding affinity and selectivity?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) based on structural analogs .
  • MD Simulations : Perform 100-ns simulations in Desmond to assess stability of ligand-receptor complexes .
    • Validation : Cross-reference docking scores with experimental IC50 values from enzymatic assays .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Isomer Identification : Check for tautomerism in the thiadiazole-ylidene group via variable-temperature NMR .
  • Impurity Analysis : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts from incomplete cyclization .

Q. What strategies optimize yield in multi-step syntheses involving thiadiazole and tetrahydroisoquinoline coupling?

  • Optimization Framework :

  • Stepwise Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) to isolate bottlenecks .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of aryl halides to tetrahydroisoquinoline .
    • Yield Improvement : Adjust reaction temperature (e.g., 80°C for cyclization vs. 25°C for amidation) .

Methodological Contradictions and Resolutions

Q. How to reconcile discrepancies in reported biological activities of structurally similar thiadiazole derivatives?

  • Case Analysis :

  • Anticancer vs. Antiviral Activity : Differences may arise from substituent effects (e.g., electron-withdrawing groups enhance kinase inhibition, while bulky tert-butyl groups improve membrane permeability) .
  • Validation : Conduct parallel assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) under standardized conditions .

Q. Why do some synthetic routes for thiadiazole derivatives result in low yields (<40%)?

  • Root Causes :

  • Competitive Side Reactions : Thiol intermediates may oxidize prematurely; mitigate by using inert atmospheres (N₂/Ar) .
  • Purification Challenges : Replace flash chromatography with preparative HPLC for polar byproducts .

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